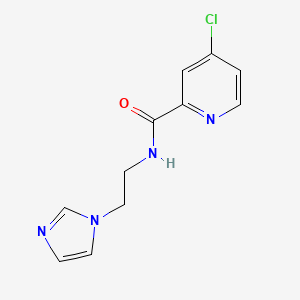
n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide: is a compound that features both an imidazole ring and a picolinamide moiety The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the picolinamide moiety is derived from picolinic acid, which is a derivative of pyridine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via an alkylation reaction using an appropriate alkyl halide.
Formation of the Picolinamide Moiety: The picolinamide moiety can be synthesized by reacting 4-chloropicolinic acid with an amine to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The chlorine atom on the picolinamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives of the picolinamide moiety.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine:
Drug Development: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The imidazole ring can interact with metal ions or other functional groups in the enzyme’s active site, while the picolinamide moiety can form hydrogen bonds or hydrophobic interactions.
類似化合物との比較
n-(2-(1h-Imidazol-1-yl)ethyl)-4-methylpicolinamide: Similar structure but with a methyl group instead of a chlorine atom.
n-(2-(1h-Imidazol-1-yl)ethyl)-4-bromopicolinamide: Similar structure but with a bromine atom instead of a chlorine atom.
n-(2-(1h-Imidazol-1-yl)ethyl)-4-fluoropicolinamide: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness: The presence of the chlorine atom in n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide can influence its reactivity and interactions with other molecules. Chlorine is more electronegative than hydrogen, methyl, or bromine, which can affect the compound’s electronic properties and its ability to participate in various chemical reactions.
特性
分子式 |
C11H11ClN4O |
|---|---|
分子量 |
250.68 g/mol |
IUPAC名 |
4-chloro-N-(2-imidazol-1-ylethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H11ClN4O/c12-9-1-2-14-10(7-9)11(17)15-4-6-16-5-3-13-8-16/h1-3,5,7-8H,4,6H2,(H,15,17) |
InChIキー |
CVCNUILRCAKAEF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1Cl)C(=O)NCCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


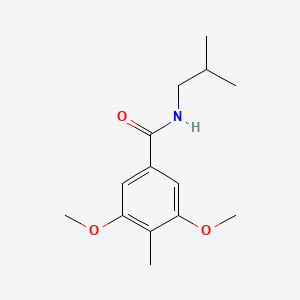
![7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B14901647.png)
![5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B14901648.png)
![3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14901671.png)
![2-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14901678.png)
![1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate](/img/structure/B14901687.png)
![Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate](/img/structure/B14901697.png)
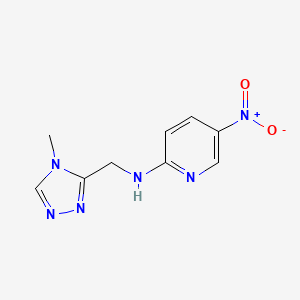
![(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14901702.png)
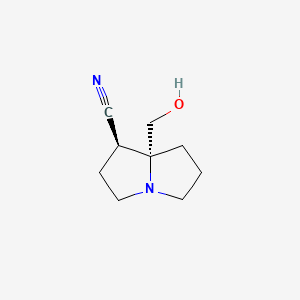
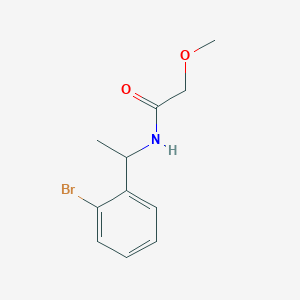
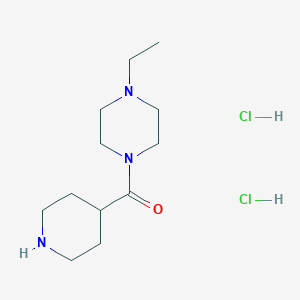

![3-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901741.png)
